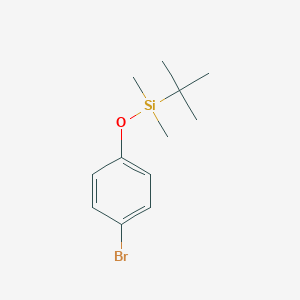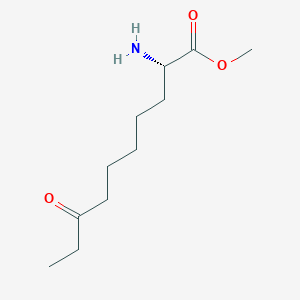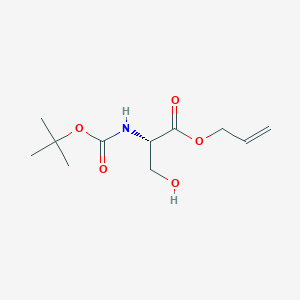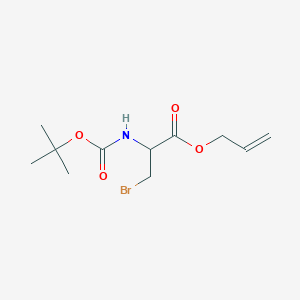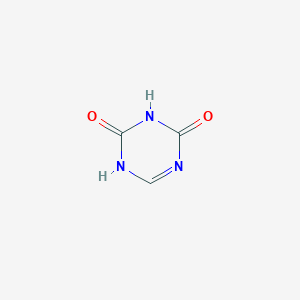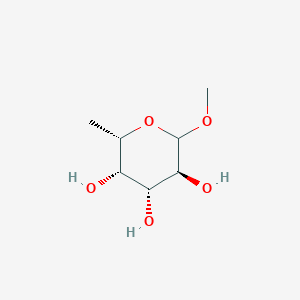
Methyl-3-(Benzylamino)propanoat
Übersicht
Beschreibung
Methyl 3-(benzylamino)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is known for its applications in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Safety and Hazards
Methyl 3-(benzylamino)propanoate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Zukünftige Richtungen
Methyl 3-(benzylamino)propanoate and similar compounds have potential applications in various fields. For instance, the aza-Michael addition of benzylamine to α,β-unsaturated esters has been studied for the preparation of N-benzylated β-amino esters . This research could pave the way for future developments in the synthesis of such compounds .
Wirkmechanismus
Target of Action
Methyl 3-(benzylamino)propanoate is primarily used as a pharmaceutical intermediate . It is used in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic . The primary targets of this compound are bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Methyl 3-(benzylamino)propanoate itself does not interact with these targets. Instead, it is used to synthesize moxifloxacin, which inhibits the aforementioned bacterial enzymes. This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and proliferation .
Biochemical Pathways
As a precursor to moxifloxacin, it indirectly affects the dna replication and transcription pathways in bacteria .
Pharmacokinetics
Instead, it is used in the synthesis of moxifloxacin, which has well-documented pharmacokinetic properties .
Result of Action
Its primary role is as a precursor in the synthesis of moxifloxacin, which has potent antibacterial effects .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its structure .
Molecular Mechanism
It is known that the compound can participate in various chemical reactions due to its structure .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that the compound can participate in various biochemical reactions due to its structure .
Transport and Distribution
It is known that the compound is stable under normal conditions .
Subcellular Localization
It is known that the compound can participate in various biochemical reactions due to its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(benzylamino)propanoate can be synthesized through the reaction of benzylamine with methyl acrylate. The reaction is typically carried out under controlled temperatures ranging from 9 to 12°C. The benzylamine is added dropwise to the methyl acrylate over a period of 3 to 5 hours. After the addition is complete, the reaction mixture is maintained at the same temperature for an additional 4 hours. The product is then isolated by distillation under reduced pressure, yielding methyl 3-(benzylamino)propanoate with a molar yield of approximately 78% .
Industrial Production Methods: In an industrial setting, the production of methyl 3-(benzylamino)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(benzylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(benzylamino)propanoate can be compared with other similar compounds such as:
Methyl 3-(phenylamino)propanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 3-(benzylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(benzylamino)butanoate: Similar structure but with an additional carbon in the backbone.
Uniqueness: Methyl 3-(benzylamino)propanoate is unique due to its specific combination of the benzylamino group and the propanoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUHUSHIYYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329791 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23574-01-8 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

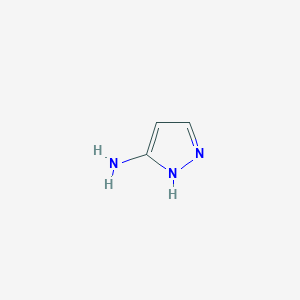
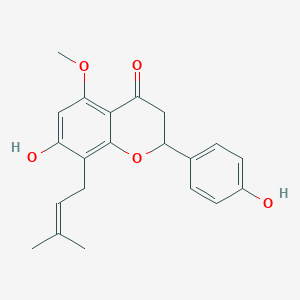
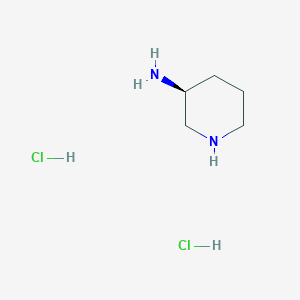
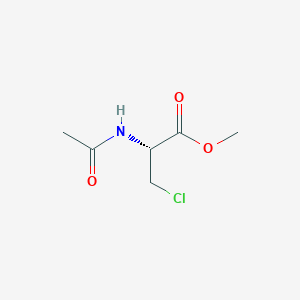
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
